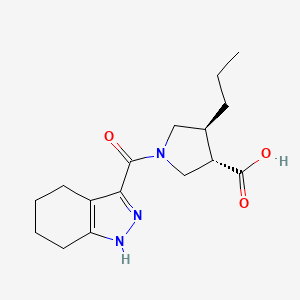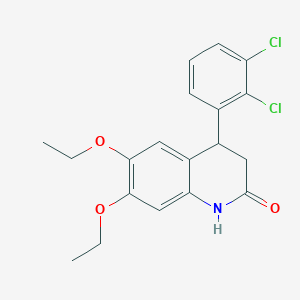
4-(2,3-dichlorophenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone
货号 B5528921
分子量: 380.3 g/mol
InChI 键: ZHZWSEIARWSIRK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
- The synthesis of quinolinone derivatives, including those similar to 4-(2,3-dichlorophenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone, involves various methods. For example, the electrochemical synthesis of related quinolinones has been achieved through the cathodic reduction of N-(2-acyl(or aroyl)phenyl)-2,2,2,-trichloro-N-alkylacetamide (Batanero & Barba, 2003). Another approach includes the synthesis of amino-3,4-dihydro-2(1H)-quinolinone from aniline and 3-chloropropionylchloride by condensation and cyclization (Wu Chun, 2004).
Molecular Structure Analysis
- Detailed molecular structure analysis, such as DFT and TD-DFT/PCM calculations, provides insight into the spectroscopic characterization and electronic interactions of quinolinone derivatives. This analysis helps in understanding the stabilization energies and reactivity descriptors of these molecules (Wazzan et al., 2016).
Chemical Reactions and Properties
- Quinolinones undergo various chemical reactions, including electrosynthesis, cyclocondensation, and oxidative cyclization, demonstrating a range of chemical properties. These reactions are influenced by the substituents and conditions used in the synthesis process (Tsubusaki & Nishino, 2009).
Physical Properties Analysis
- The physical properties of quinolinones, such as crystal structure and phase behavior, are crucial for understanding their stability and potential applications. Crystallographic studies provide insights into the arrangement of molecules and the interactions that stabilize their structures (de Souza et al., 2015).
Chemical Properties Analysis
- Quinolinones exhibit a variety of chemical properties, including their behavior in different reactions and their interactions with various chemical entities. These properties are essential for their potential applications in various fields (Nawrocka, 2009).
属性
IUPAC Name |
4-(2,3-dichlorophenyl)-6,7-diethoxy-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2NO3/c1-3-24-16-8-13-12(11-6-5-7-14(20)19(11)21)9-18(23)22-15(13)10-17(16)25-4-2/h5-8,10,12H,3-4,9H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZWSEIARWSIRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)C(CC(=O)N2)C3=C(C(=CC=C3)Cl)Cl)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-dichlorophenyl)-6,7-diethoxy-3,4-dihydroquinolin-2(1H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别


![4-(4-{[3-(2,6-dimethylphenoxy)-1-azetidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5528849.png)
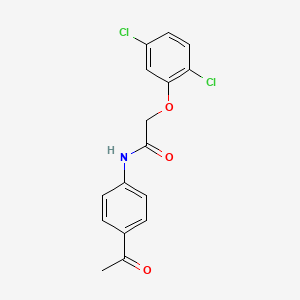
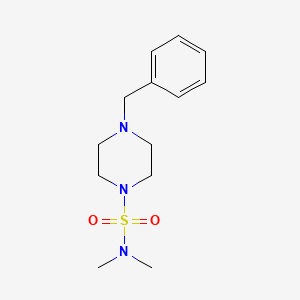
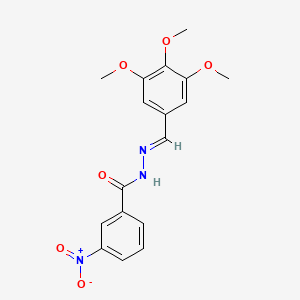
![N-(2-cyanophenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5528876.png)
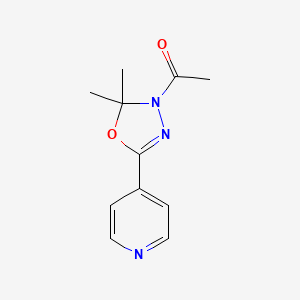
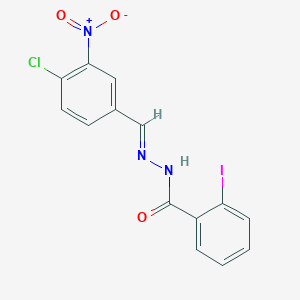
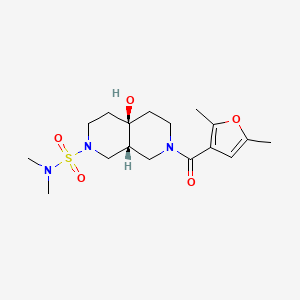

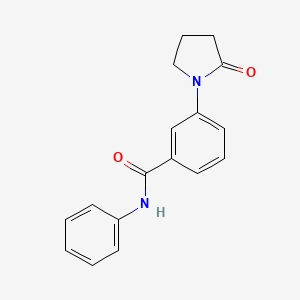
![8-{4-[3-(2-methoxy-1-methylethyl)-3H-imidazo[4,5-b]pyridin-2-yl]butanoyl}-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5528929.png)
![2-[2-(3-bromobenzylidene)hydrazino]-N-(4-chlorobenzyl)-2-oxoacetamide](/img/structure/B5528930.png)
